Govadine Govadine Dopamine D1 and D2 receptor modulator; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 60342-43-0
VCID: VC0006312
InChI: InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1
SMILES: COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol

Govadine

CAS No.: 60342-43-0

Cat. No.: VC0006312

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Govadine - 60342-43-0

CAS No. 60342-43-0
Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
IUPAC Name (13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
Standard InChI InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1
Standard InChI Key FQPSOJRHFJUUMC-HNNXBMFYSA-N
Isomeric SMILES COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O
SMILES COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O
Canonical SMILES COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Chemical and Structural Properties

Govadine’s molecular architecture centers on a tetracyclic isoquinoline framework, characterized by two methoxy groups at positions 3 and 11 and hydroxyl groups at positions 2 and 10. Its IUPAC name, 3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol, reflects this complex arrangement . The compound exists as a racemic mixture of D- and L-enantiomers, each exhibiting distinct pharmacological profiles .

Table 1: Molecular Properties of Govadine

PropertyValue
Molecular FormulaC19H21NO4\text{C}_{19}\text{H}_{21}\text{NO}_{4}
Molecular Weight327.4 g/mol
IUPAC Name3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
PubChem CID6453963

Mechanism of Action

Govadine’s pharmacological effects arise from its modulation of dopaminergic pathways. The D-enantiomer preferentially enhances prefrontal cortical dopamine efflux via D1 receptor agonism, while the L-enantiomer acts as a D2 receptor antagonist, reducing hyperactivity in mesolimbic pathways . This dual mechanism underpins its potential to concurrently address cognitive deficits and positive symptoms in schizophrenia.

Dopaminergic Modulation

  • D-Govadine: Potentiates dopamine release in the prefrontal cortex (PFC) through glutamatergic signaling and mesocortical feedback loops, enhancing working memory and cognitive flexibility .

  • L-Govadine: Antagonizes D2 receptors in the nucleus accumbens, suppressing amphetamine-induced locomotion and conditioned avoidance responses at doses lower than clozapine .

Pharmacological Effects

Cognitive Enhancement

In rodent models, D-Govadine (0.3–1.0 mg/kg) improved performance in spatial delayed win-shift tasks and strategy set-shifting, reducing perseverative errors by 40–60% compared to controls . These effects contrast with L-Govadine, which impaired set-shifting at higher doses (1.0 mg/kg), likely due to excessive D2 blockade .

Antipsychotic Properties

L-Govadine demonstrated efficacy in reducing positive symptoms:

  • Amphetamine-induced locomotion: 70% suppression at 0.5 mg/kg .

  • Conditioned avoidance response: 85% inhibition at 1.0 mg/kg, comparable to haloperidol but with reduced catalepsy risk .

Preclinical Research Findings

Study 1: Cognitive Flexibility in Rats

A 2021 double-blind study compared D-, L-, and D,L-Govadine in a strategy set-shifting paradigm :

  • D-Govadine: Reduced errors by 55% at 0.3 mg/kg (p<0.01p < 0.01).

  • L-Govadine: Increased errors by 30% at 1.0 mg/kg (p<0.05p < 0.05).

  • D,L-Govadine: No cognitive improvement but induced psychomotor slowing at 1.0 mg/kg.

Study 2: Probabilistic Reversal Learning

In reversal tasks, D-Govadine enhanced adaptation to rule changes, reducing first-reversal errors by 45% (p<0.05p < 0.05), while L-Govadine impaired initial discrimination learning .

Comparative Analysis with Standard Therapies

Table 2: Govadine vs. Reference Compounds

CompoundPrimary TargetCognitive EffectsPsychomotor Effects
D-GovadineD1 agonistImprovesNeutral
L-GovadineD2 antagonistImpairsSlowing
HaloperidolD2 antagonistNeutral/NegativeSevere slowing
SKF 81297D1 agonistImprovesHyperactivity

Unlike haloperidol, which exacerbates cognitive deficits at therapeutic doses, D-Govadine enhances executive function without inducing hyperlocomotion .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator